molecular formula C41H46ClN3O10 B12747402 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester, (+-)- CAS No. 73512-94-4

1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester, (+-)-

Cat. No.: B12747402
CAS No.: 73512-94-4
M. Wt: 776.3 g/mol
InChI Key: CEVUQSIRFGZGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester, (±)- is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes indole, chlorobenzoyl, methoxy, and benzoylamino groups, among others.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Indole Derivative: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Formation of the Benzoylamino and Dipropylamino Groups: These groups are introduced through nucleophilic substitution reactions, using appropriate amines and coupling agents.

    Final Esterification: The final esterification step involves the reaction of the intermediate compound with 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester under acidic or basic conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cell growth and differentiation.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

CAS No.

73512-94-4

Molecular Formula

C41H46ClN3O10

Molecular Weight

776.3 g/mol

IUPAC Name

2-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxyethyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate

InChI

InChI=1S/C41H46ClN3O10/c1-5-20-44(21-6-2)41(51)34(43-39(49)28-10-8-7-9-11-28)17-19-36(46)53-22-23-54-38(48)26-55-37(47)25-32-27(3)45(35-18-16-31(52-4)24-33(32)35)40(50)29-12-14-30(42)15-13-29/h7-16,18,24,34H,5-6,17,19-23,25-26H2,1-4H3,(H,43,49)

InChI Key

CEVUQSIRFGZGLR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCOC(=O)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.